D-Alanine isopropyl ester hcl

説明

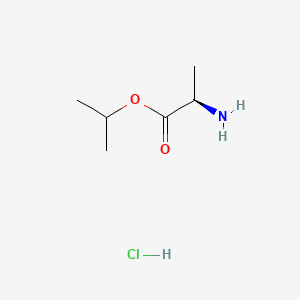

D-Alanine isopropyl ester hydrochloride is a chiral reagent with the molecular formula C6H14ClNO2 and a molecular weight of 167.63 g/mol . It is commonly used in the synthesis of nucleotide prodrugs and synthetic sweeteners . This compound is known for its role in the preparation of antiviral drugs, particularly those targeting hepatitis C .

作用機序

Target of Action

D-Alanine Isopropyl Ester Hydrochloride is a chiral reagent It is used in the synthesis of nucleotide prodrugs , suggesting that it may interact with enzymes involved in nucleotide synthesis or metabolism.

Mode of Action

As a chiral reagent, it likely interacts with its targets in a stereospecific manner, which can influence the activity of the target molecules .

Biochemical Pathways

D-Alanine Isopropyl Ester Hydrochloride is used in the synthesis of nucleotide prodrugs . These prodrugs are typically designed to be metabolized into active drugs within the body, often through the action of specific enzymes. The exact biochemical pathways affected by D-Alanine Isopropyl Ester Hydrochloride would depend on the specific prodrug being synthesized.

Result of Action

The molecular and cellular effects of D-Alanine Isopropyl Ester Hydrochloride’s action would depend on the specific prodrug being synthesized. In general, the goal of prodrug therapy is to improve the pharmacokinetic properties of the active drug, thereby enhancing its therapeutic effect and reducing side effects .

Action Environment

The action, efficacy, and stability of D-Alanine Isopropyl Ester Hydrochloride can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . This suggests that it may be sensitive to oxygen, moisture, or higher temperatures. Furthermore, safety data indicates that it should be handled in a well-ventilated place to avoid inhalation of dust, fume, gas, mist, vapours, or spray .

生化学分析

Biochemical Properties

It is known that D-Alanine, a component of this compound, plays a key role in bacterial cell wall synthesis .

Molecular Mechanism

It is known that D-Alanine, a component of this compound, is involved in the synthesis of peptidoglycan, a critical component of bacterial cell walls .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under inert gas (nitrogen or Argon) at 2-8°C .

Metabolic Pathways

D-Alanine, a component of this compound, is involved in the synthesis of peptidoglycan, a critical component of bacterial cell walls .

準備方法

Synthetic Routes and Reaction Conditions: D-Alanine isopropyl ester hydrochloride is synthesized through the esterification of D-alanine with isopropanol, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of D-Alanine isopropyl ester hydrochloride involves large-scale esterification reactions under controlled conditions. The reaction mixture is often refluxed to ensure complete conversion of the reactants. The product is then purified through crystallization or distillation techniques to obtain a high-purity compound .

化学反応の分析

Types of Reactions: D-Alanine isopropyl ester hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield D-alanine and isopropanol.

Substitution: The ester can participate in nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

Substitution: Requires nucleophiles such as amines or alcohols under mild to moderate conditions.

Major Products:

Hydrolysis: D-alanine and isopropanol.

Substitution: Various substituted esters depending on the nucleophile used.

科学的研究の応用

D-Alanine isopropyl ester hydrochloride has several applications in scientific research:

Chemistry: Used as a chiral reagent in the synthesis of nucleotide prodrugs.

Biology: Plays a role in the study of amino acid metabolism and enzyme kinetics.

Medicine: Integral in the development of antiviral drugs, particularly for hepatitis C.

Industry: Utilized in the production of synthetic sweeteners and other fine chemicals.

類似化合物との比較

- L-Alanine isopropyl ester hydrochloride

- D-Alanine methyl ester hydrochloride

- D-Alanine ethyl ester hydrochloride

Comparison: D-Alanine isopropyl ester hydrochloride is unique due to its specific use in the synthesis of nucleotide prodrugs for hepatitis C . Compared to its analogs, it offers better solubility and reactivity, making it a preferred choice in pharmaceutical applications .

生物活性

D-Alanine isopropyl ester hydrochloride (D-AIE HCl) is a derivative of the amino acid D-alanine, notable for its enhanced solubility and bioavailability due to the presence of an isopropyl ester group. This compound has garnered interest in various biological and pharmaceutical applications due to its unique properties and biological activities.

- Molecular Formula : C6H14ClNO2

- Molecular Weight : Approximately 167.63 g/mol

- Appearance : White to pale yellow crystalline solid

- Solubility : Soluble in water and organic solvents

Biological Significance

D-AIE HCl plays a critical role in several biological processes, particularly in the synthesis of nucleotide prodrugs aimed at treating viral infections such as Hepatitis C. These prodrugs are inactive until metabolized into their active forms within the body, enhancing drug delivery and efficacy while minimizing side effects.

- Prodrug Formation : D-AIE HCl serves as a building block for nucleotide prodrugs, facilitating targeted delivery to infected cells.

- Chiral Reagent : Due to its chirality, D-AIE HCl can be utilized in asymmetric syntheses, influencing the formation of specific stereoisomers crucial for pharmaceutical development.

- Peptidoglycan Biosynthesis : Research indicates that D-AIE HCl can interact with enzymes involved in bacterial cell wall formation, making it a potential candidate for antibiotic development.

Applications in Research

D-Alanine derivatives, including D-AIE HCl, have been studied for their interactions with various biological systems:

- Antimicrobial Activity : Investigations into D-AIE HCl's effects on bacterial enzymes could lead to new antibiotic strategies.

- Neurotransmission Studies : D-Alanine itself is implicated in neurotransmission, and its esters may influence neuronal signaling pathways .

- Metabolic Studies : The compound's role in metabolic pathways is under exploration, particularly concerning amino acid metabolism and energy supply during physical exertion .

Case Studies and Research Findings

Several studies have highlighted the biological activities of D-Alanine derivatives:

Comparative Analysis with Related Compounds

D-Alanine isopropyl ester hydrochloride shares structural similarities with other amino acid esters but exhibits unique biological properties due to its specific stereochemistry:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| L-Alanine Isopropyl Ester Hydrochloride | Enantiomer | More commonly studied for physiological roles |

| Glycine Isopropyl Ester Hydrochloride | Smaller amino acid | Simpler structure, often used in peptide synthesis |

| L-Leucine Isopropyl Ester Hydrochloride | Branched-chain amino acid | Different metabolic pathways compared to D-AIE HCl |

特性

IUPAC Name |

propan-2-yl (2R)-2-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)9-6(8)5(3)7;/h4-5H,7H2,1-3H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQKNCSWDMGPOY-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39613-92-8 | |

| Record name | propan-2-yl (2R)-2-aminopropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。